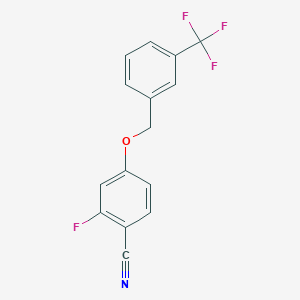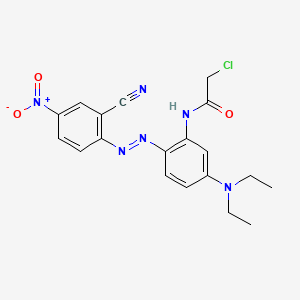
2-氯-N-(2-((2-氰基-4-硝基苯基)偶氮)-5-(二乙氨基)苯基)乙酰胺
描述
2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide, also known as 2-CNPA, is a chemical compound that has been studied for its potential use in a variety of scientific research applications. It is a nitroaromatic compound with a unique structure that has been used in a variety of studies due to its unique properties. It has been used in a variety of studies ranging from biochemistry and physiology to pharmacology and toxicology.
科学研究应用
Textile Dyeing
Disperse Violet 63 is primarily used for dyeing synthetic fibers like polyesters, acetates, and polyamides. It is a non-soluble, non-ionic dye that disperses in water and transfers to the fabric via colloid dispersion .
Environmental Monitoring
This compound is also utilized in environmental monitoring to detect and analyze disperse dyes in water samples, which is crucial for assessing the impact of textile dyes on ecosystems .
Scientific Research
In scientific research, Disperse Violet 63 serves as a fluorescent dye for various applications, including the development of colorimetric and fluorescent probes for detecting biologically important reactive oxygen species (ROS) .
Photocatalytic Degradation Studies
The degradation of Disperse Violet 63 dye has been investigated using various photocatalytic methods such as UV/H2O2 and Fenton reagent, which are important for understanding dye degradation processes and environmental remediation .
属性
IUPAC Name |
2-chloro-N-[2-[(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O3/c1-3-25(4-2)14-5-8-17(18(10-14)22-19(27)11-20)24-23-16-7-6-15(26(28)29)9-13(16)12-21/h5-10H,3-4,11H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULIYQPRUGMRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732684 | |
| Record name | 2-Chloro-N-{2-[(E)-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide | |
CAS RN |
64294-88-8 | |
| Record name | Disperse Violet 63 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64294-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-{2-[(E)-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, 2-chloro-N-[2-[2-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective are advanced oxidation processes in degrading Disperse Violet 63, and what makes one method superior to another?
A1: Research indicates that advanced oxidation processes (AOPs) like UV/H2O2, UV/H2O2/SnO2, and Fenton reagent effectively degrade Disperse Violet 63 in aqueous solutions []. While all three methods demonstrated significant decolorization within 60 minutes, the Fenton process (Fe/H2O2) exhibited the highest efficiency, achieving 96.4% degradation compared to 81% for UV/H2O2 and 92.7% for UV/H2O2/SnO2 []. This superior performance is likely due to the Fenton reaction's ability to generate highly reactive hydroxyl radicals, which readily attack and break down the dye's complex structure. The study highlights the Fenton process as a promising strategy for treating textile effluents containing Disperse Violet 63.
Q2: Why is Disperse Violet 63 considered a potential mutagen, and how does its structure contribute to this concern?
A2: Disperse Violet 63 is considered a potential mutagen due to the presence of a 2-cyano-4-nitroaniline (CNNA) moiety in its structure []. Research suggests that CNNA, a potential reduction product of several azo dyes like Disperse Violet 63, exhibits potent mutagenicity in the Ames test []. This mutagenicity is attributed to the "cyano effect," wherein the cyano substituent significantly enhances the mutagenic potential compared to unsubstituted nitroanilines []. This effect is potentially linked to the formation of stable DNA adducts by cyanonitroaniline metabolites, ultimately contributing to mutations. Therefore, the presence of the CNNA moiety raises concerns regarding the potential genotoxicity of Disperse Violet 63 and highlights the need for further safety assessments.
Q3: How can researchers utilize Response Surface Methodology to optimize the biodegradation of Disperse Violet 63 by fungi?
A3: Researchers have successfully employed Response Surface Methodology (RSM) with a Box-Behnken design to optimize the biodegradation of Disperse Violet 63 using the brown rot fungi Daedalea dickinsii IEBL-2 []. This statistical approach allowed for the identification of optimal conditions (e.g., pH, temperature, nutrient concentration) that maximize the degradation efficiency of the fungi's ligninolytic enzyme system, which plays a crucial role in breaking down the dye []. By systematically evaluating the individual and interactive effects of these factors, RSM facilitates the development of an efficient and environmentally friendly bioremediation strategy for Disperse Violet 63. This approach holds promise for mitigating the dye's environmental impact and reducing its presence in textile effluents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



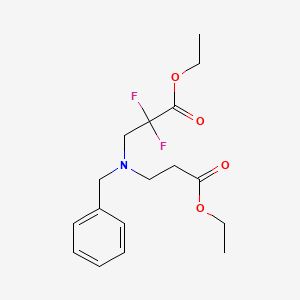
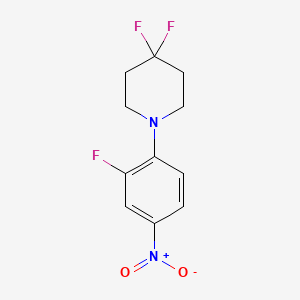

![2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one](/img/structure/B1397867.png)
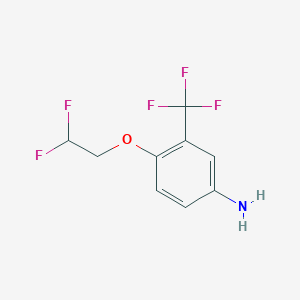
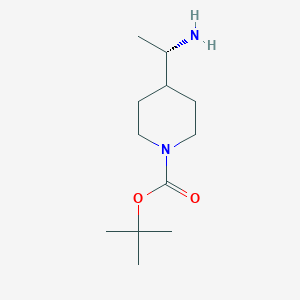

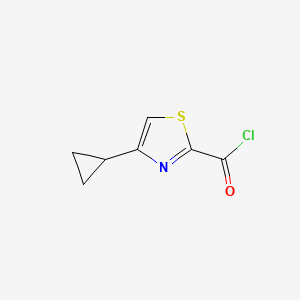
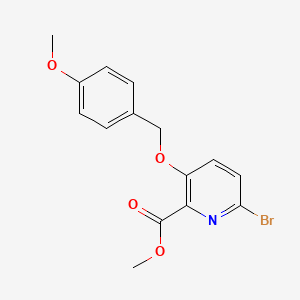

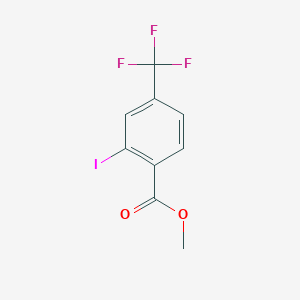
![Spiro[2.5]octan-5-amine](/img/structure/B1397876.png)

